molecular formula C16H20N4O2S B2861780 Ethyl 4-amino-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carboxylate CAS No. 871558-59-7

Ethyl 4-amino-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carboxylate

Cat. No.: B2861780
CAS No.: 871558-59-7
M. Wt: 332.42
InChI Key: BZNUGYFZJNRNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carboxylate (CAS: 1427461-12-8) is a thiazole-based heterocyclic compound characterized by a 4-phenylpiperazinyl substituent at the 2-position and an ethyl carboxylate group at the 5-position of the thiazole ring. Its molecular formula is C₁₆H₂₀N₄O₂S, with a molecular weight of 332.43 g/mol . The compound is commercially available from two suppliers, with synonyms including ZX-RL001690 and MFCD18804167 .

Properties

IUPAC Name

ethyl 4-amino-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-2-22-15(21)13-14(17)18-16(23-13)20-10-8-19(9-11-20)12-6-4-3-5-7-12/h3-7H,2,8-11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNUGYFZJNRNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2CCN(CC2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the formation of the thiazole ring. One common synthetic route includes the reaction of ethyl 4-amino-5-carboxylate with phenylpiperazine under specific conditions, such as heating in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to ensure high yield and purity, with continuous monitoring and control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Ethyl 4-amino-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carboxylate has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may serve as a ligand for various receptors, aiding in the study of biological processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.

  • Industry: The compound can be utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Ethyl 4-amino-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 4-amino-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carboxylate are compared below with analogous thiazole carboxylates, focusing on substituents, synthesis routes, physicochemical properties, and pharmacological relevance.

Substituent Variations and Structural Analogues
Compound Name Substituents (Position) CAS No. Molecular Formula Molecular Weight (g/mol) Key Suppliers
This compound (Target) 4-Amino, 4-phenylpiperazin-1-yl (2) 1427461-12-8 C₁₆H₂₀N₄O₂S 332.43 2
Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate 4-Amino, 4-methylpiperazin-1-yl (2) 1334498-23-5 C₁₁H₁₈N₄O₂S 282.36 3
Ethyl 4-amino-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate 4-Amino, piperazin-1-yl (2) - C₁₀H₁₆N₄O₂S 268.33 2
Ethyl 4-amino-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate 4-Amino, morpholin-4-yl (2) - C₁₀H₁₅N₃O₃S 269.31 2
Ethyl 4-amino-2-(methylthio)-1,3-thiazole-5-carboxylate 4-Amino, methylthio (2) 776-53-4 C₇H₁₀N₂O₂S₂ 218.30 15
Ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate 4-Methyl, pyrrol-1-yl (2) - C₁₁H₁₂N₂O₂S 236.29 -
Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate 4-(3-Fluorophenyl), piperazin-1-yl 887267-69-8 C₁₆H₁₈FN₃O₂S 335.40 -

Key Observations :

  • Target vs.
  • Target vs.
  • Aryl vs. Alkyl Substituents : Compounds like ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-thiazole-5-carboxylate demonstrate how aryl groups at the 4-position can modulate electronic properties and target selectivity.
Physicochemical Properties
  • Hydrogen Bonding: The piperazine nitrogen atoms in the target compound can act as hydrogen bond donors/acceptors, unlike methylthio or pyrrole substituents .
  • Crystallinity : Piperazine-containing thiazoles (e.g., the target compound) may exhibit distinct crystal packing due to hydrogen-bonding networks, as seen in related structures .
Pharmacological Activity
  • Receptor Targeting : Piperazine derivatives are common in CNS drugs (e.g., aripiprazole) due to their affinity for serotonin (5-HT) and dopamine receptors. The target compound’s 4-phenylpiperazine group may confer similar activity .
  • Antimicrobial Potential: Thiazole derivatives with electron-withdrawing groups (e.g., methylthio) show antimicrobial activity, but the target compound’s piperazine moiety may shift activity toward neurological targets .
Commercial Availability
  • The target compound is less widely available (2 suppliers) compared to ethyl 4-amino-2-(methylthio)-1,3-thiazole-5-carboxylate (15 suppliers) , reflecting its specialized application in research.

Biological Activity

Ethyl 4-amino-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its role as an acetylcholinesterase inhibitor and its implications for treating neurodegenerative diseases, as well as its anticancer properties.

Structural Characteristics

The compound features a thiazole ring with significant substitutions:

  • Amino group at the 4-position.
  • 4-phenylpiperazine moiety at the 2-position.

This unique structural arrangement enhances its interaction with biological targets compared to simpler thiazoles or piperazines.

Acetylcholinesterase Inhibition

One of the most notable biological activities of this compound is its inhibition of acetylcholinesterase (AChE). AChE is crucial for the breakdown of acetylcholine, and its inhibition is significant in the context of Alzheimer’s disease and other cognitive disorders.

Research indicates that derivatives of this compound exhibit moderate to potent inhibitory effects against AChE, making them potential candidates for drug development aimed at cognitive enhancement and neuroprotection.

Anticancer Properties

In addition to its neuroprotective potential, studies have evaluated the anticancer activity of this compound. It has shown effectiveness against various cancer cell lines, including:

  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)

The compound was assessed using the MTT assay, revealing an IC50 value indicating significant antiproliferative activity. The structural features of the compound contribute to its efficacy, with specific substitutions enhancing its activity against cancer cells .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and target enzymes like AChE. These studies provide insights into how structural variations impact biological activity and help predict potential side effects associated with drug development.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 4-methyl-2-(4-methylphenyl)piperazine-thiazoleSimilar thiazole backboneModerate AChE inhibition
Ethyl 4-amino-2-(4-pyridyl)piperazine-thiazoleContains a pyridine instead of phenylPotential anti-inflammatory properties
Ethyl 2-amino-4-(4-methylphenyl)-1,3-thiazoleLacks piperazine moietyAntimicrobial activity reported

This comparative analysis highlights how variations in structure can lead to diverse biological activities, underscoring the importance of molecular design in drug development.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its pharmacological profiles. For instance:

  • Synthesis Techniques : Various synthetic routes have been explored to achieve high yields and purity of this compound.
  • In Vitro Studies : Evaluations against a panel of cancer cell lines have shown promising results, with some derivatives exhibiting IC50 values lower than traditional anticancer drugs like doxorubicin .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 4-amino-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carboxylate, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a thiazole intermediate with a 4-phenylpiperazine derivative under reflux conditions. Key steps include:

  • Thiazole ring formation : Use of thiourea derivatives with α-haloketones in ethanol under reflux .
  • Piperazine coupling : Employing nucleophilic substitution with 4-phenylpiperazine in dimethylformamide (DMF) at 80–100°C, catalyzed by triethylamine .
  • Yield optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and purify via column chromatography. Typical yields range from 50–70%, with impurities minimized by controlling stoichiometry and reaction time .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the ethyl ester (δ 1.3–1.4 ppm for CH3_3, δ 4.2–4.4 ppm for CH2_2), thiazole protons (δ 7.2–8.1 ppm), and piperazine signals (δ 2.5–3.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 387.12 [M+H]+^+) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 58.5%, H: 5.7%, N: 18.1%) .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against kinases or proteases using fluorometric substrates (e.g., ATPase activity assays at 37°C, pH 7.4) .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination after 48-hour exposure .
  • Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity (Ki_i values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target specificity?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modified phenylpiperazine groups (e.g., 4-fluorophenyl or 4-chlorophenyl) to evaluate electronic effects on receptor binding .
  • Bioisosteric replacement : Replace the thiazole ring with oxazole or pyridine and compare activity in vitro .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .

Q. What computational strategies resolve contradictions in reported binding affinities across studies?

  • Methodological Answer :

  • Molecular dynamics simulations : Run 100-ns trajectories to assess binding stability (e.g., root-mean-square deviation <2.0 Å) and identify key residues in target proteins .
  • Free energy calculations : Use MM-GBSA to compare binding energies of analogs, reconciling discrepancies from experimental IC50_{50} data .
  • Meta-analysis : Aggregate data from multiple assays (e.g., SPR vs. ITC) to account for methodological variability .

Q. How can stability and degradation profiles be evaluated under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C. Monitor degradation via HPLC at 254 nm .
  • Thermal stability : Perform TGA/DSC to determine decomposition temperatures (e.g., onset at 180–200°C) and identify degradation products .
  • Plasma stability : Incubate with rat plasma (37°C, 24 hours) and quantify parent compound loss using LC-MS/MS .

Q. What strategies address low solubility in aqueous buffers during in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce phosphate or glycoside groups to the ethyl ester moiety, enhancing hydrophilicity .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) using emulsion-solvent evaporation, achieving >80% encapsulation efficiency .
  • Co-solvent systems : Use 10% DMSO/PBS or cyclodextrin complexes (e.g., HP-β-CD) to improve solubility without precipitating .

Key Considerations for Researchers

  • Contradictory Data : Variations in reported IC50_{50} values may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using reference inhibitors .
  • Synthetic Challenges : Impurities from incomplete piperazine coupling can skew biological results. Use preparative HPLC for final purification .
  • Computational Validation : Cross-validate docking results with mutagenesis studies to confirm predicted binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.